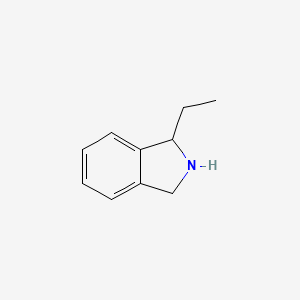

1-ethyl-2,3-dihydro-1H-isoindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-ethyl-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C10H13N/c1-2-10-9-6-4-3-5-8(9)7-11-10/h3-6,10-11H,2,7H2,1H3 |

InChI Key |

CNFRAFYIBYMKHI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1C2=CC=CC=C2CN1 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 1 Ethyl 2,3 Dihydro 1h Isoindole

Established Synthetic Routes for the 2,3-Dihydro-1H-isoindole Core

The synthesis of the 2,3-dihydro-1H-isoindole scaffold, the fundamental structure of 1-ethyl-2,3-dihydro-1H-isoindole, can be achieved through several reliable and well-documented routes. These methods form the bedrock of isoindole chemistry.

Cyclization Reactions Utilizing α,α′-Dibromo-o-xylene and Primary Amines

A foundational method for constructing the N-substituted isoindoline (B1297411) ring involves the direct dialkylation of a primary amine with α,α′-dibromo-o-xylene. In this approach, the primary amine acts as a nucleophile, displacing both bromide ions on the xylene derivative in a double SN2 reaction. This process results in the formation of the five-membered heterocyclic ring. To synthesize the target compound, this compound, ethylamine (B1201723) would be used as the primary amine, leading to the desired N-ethyl substituted product. This reaction is typically carried out in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Reductive Strategies for Dihydroisoindole Formation (e.g., from phthalimide (B116566) derivatives)

Phthalimide derivatives serve as common and versatile precursors for the synthesis of 2,3-dihydro-1H-isoindoles. mdpi.comnih.gov Phthalimide, which can be described as 1,3-dihydro-1,3-dioxo-2H-isoindole, contains two carbonyl groups within its isoindole core. nih.gov The reduction of these carbonyl groups to methylene (B1212753) (CH₂) groups affords the corresponding isoindoline. To obtain this compound, one would start with N-ethylphthalimide. The reduction can be accomplished using strong reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under high pressure. This reductive strategy is a powerful tool for converting readily available phthalimides into the desired dihydroisoindole products.

Advanced Catalytic Methods for 1H-Isoindole Scaffold Construction (e.g., rhodium-catalyzed nitrile trifunctionalization cascades)

Modern synthetic chemistry has introduced sophisticated catalytic methods for building complex heterocyclic structures. One such method is the rhodium-catalyzed cascade reaction for the synthesis of the 1H-isoindole motif. acs.orgresearchgate.net This process involves the trifunctionalization of a nitrile moiety, initiated by the reaction of a rhodium vinylcarbene with a nitrile to form a nitrile ylide. acs.orgresearchgate.net This reactive intermediate undergoes a 1,7-electrocyclization and subsequent steps, including a ring contraction, to construct the fused 1H-isoindole core. acs.org This advanced strategy allows for a significant increase in molecular complexity in a single, efficient reaction step. researchgate.net While this method builds a more complex fused system, the core principles of using rhodium catalysis to construct the isoindole ring are at the forefront of contemporary organic synthesis. acs.orgnih.gov

| Catalyst | Key Intermediate | Core Transformation | Key Reaction Steps |

|---|---|---|---|

| Rhodium(II) carboxylates (e.g., [Rh₂(esp)₂]) | Nitrile Ylide | Nitrile Trifunctionalization | 1. Rhodium vinylcarbene formation 2. Nitrile ylide generation 3. 1,7-Electrocyclization 4. Ring contraction |

Regioselective and Stereoselective Synthesis in Dihydroisoindole Chemistry

Controlling the placement and three-dimensional orientation of substituents is a critical aspect of modern synthesis. khanacademy.org In the context of dihydroisoindoles, regioselective reactions ensure that substituents are added to the desired position on the ring system. clockss.org A notable example is the Pictet-Spengler type reaction, which can be used for the synthesis of 1-aryl-2,3-dihydro-1H-isoindoles. clockss.org This acid-catalyzed cyclization of an N-formyliminium ion, generated in situ, provides a convenient and highly effective method for preparing 1-substituted isoindolines with good yields. clockss.org The reaction proceeds in a regioselective manner, directing the cyclization to form the bond at the C1 position.

Stereoselectivity, the control over the formation of stereoisomers, is also crucial when chiral centers are present. youtube.com For instance, in the synthesis of substituted isoindolines, if the substituent at the C1 position creates a chiral center, controlling the stereochemistry becomes paramount. While the Pictet-Spengler reaction mentioned yields a racemic mixture if a chiral center is formed, other methods employ chiral auxiliaries or catalysts to achieve stereoselective outcomes, producing a single desired stereoisomer. clockss.orgnih.gov

| Carbonyl Compound (Precursor for Aryl Group) | Resulting 1-Aryl Substituent | Yield of Intermediate (9) |

|---|---|---|

| Benzaldehyde | Phenyl | 81% |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 85% |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 80% |

| Acetophenone | Methyl, Phenyl (1,1-disubstituted) | 75% |

Sustainable Approaches in Dihydroisoindole Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and efficient synthetic protocols.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry for accelerating reaction rates and often improving yields. This technology has been successfully applied to the synthesis of various heterocyclic compounds, including indole (B1671886) and oxindole (B195798) derivatives, which are structurally related to isoindoles. mdpi.comnih.govconsensus.app In many cases, reactions that require several hours of conventional heating can be completed in just a few minutes under microwave irradiation. mdpi.com For example, in the palladium-catalyzed intramolecular coupling to form indole derivatives, microwave heating dramatically reduced reaction times from 12 hours to 3 hours while maintaining high yields. mdpi.com This approach offers significant advantages by reducing energy consumption and reaction times, making it a highly attractive sustainable method for the synthesis of dihydroisoindole scaffolds.

| Heating Method | Reaction Time | Yield |

|---|---|---|

| Oil Bath (Conventional) | 12 hours | 89% |

| Microwave Irradiation | 3 hours | 94% |

Solvent-Free and Aqueous Medium Reactions

The synthesis of isoindoline derivatives, including this compound, is increasingly being explored under environmentally benign conditions, such as solvent-free and aqueous media. These approaches aim to reduce the reliance on volatile and often toxic organic solvents, aligning with the principles of green chemistry.

Research has demonstrated the feasibility of synthesizing related heterocyclic structures under these conditions. For instance, a variety of 3-(1H-indol-3-yl)isoindolin-1-one derivatives have been successfully synthesized through a one-pot, three-component reaction of phthalaldehydic acid, a primary amine, and 1H-indole in water, without the need for a catalyst. rsc.org This method offers advantages such as operational simplicity and clean reaction profiles. rsc.org While this example produces an isoindolinone, the fundamental condensation reaction in an aqueous medium provides a basis for developing similar syntheses for isoindolines.

Another greener N-heterocyclization method for producing isoindolines has been reported to proceed in good yields in water as the solvent, eliminating the need for transition metal catalysts. nih.gov

Solvent-free conditions have also proven effective for related reactions. The N-acylation of various amines, a reaction type relevant to isoindoline derivatization, has been achieved efficiently by reacting amines with acetic anhydride (B1165640) without any solvent. orientjchem.org This catalyst-free approach is fast, with reactions completing in minutes, and provides good to excellent yields. orientjchem.org Similarly, the synthesis of isoindolin-1-one-3-phosphonates has been accomplished through a one-pot, three-component reaction under solvent- and catalyst-free conditions, yielding excellent results. orientjchem.org

While direct, high-yield synthesis of this compound specifically under solvent-free or aqueous conditions is not extensively documented, these related methodologies suggest strong potential. A plausible aqueous-based synthesis could involve the reductive amination of an appropriate precursor, such as o-phthalaldehyde, with ethylamine in water, using a water-tolerant reducing agent.

Table 1: Examples of Related Syntheses in Green Media

| Product Class | Reactants | Conditions | Yield | Reference |

| 3-(1H-Indol-3-yl)isoindolin-1-ones | Phthalaldehydic acid, primary amine, 1H-indole | Water, catalyst-free | Good | rsc.org |

| Isoindolines | (Not specified) | Water, catalyst-free | Good | nih.gov |

| N-acylated amines | Various amines, acetic anhydride | Solvent-free, catalyst-free | Good to Excellent | orientjchem.org |

| Isoindolin-1-one-3-phosphonates | 2-Formylbenzoic acid, primary amine, dimethyl phosphite | Solvent-free, catalyst-free | Excellent | orientjchem.org |

Derivatization Strategies for this compound and its Analogues

The this compound scaffold possesses two primary sites for derivatization: the nitrogen atom of the heterocyclic ring and the carbon atoms of both the aromatic and heterocyclic rings. These sites allow for a range of chemical modifications to tune the molecule's properties.

N-Substituted Alkylation and Acylation Reactions

The nitrogen atom in the 2-position of the isoindoline ring is a secondary amine and thus represents a key site for functionalization through alkylation and acylation reactions.

N-Alkylation:

Further alkylation of this compound would result in the formation of a quaternary ammonium (B1175870) salt. This reaction typically proceeds by treating the secondary amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The reaction is generally carried out in an organic solvent. rsc.org

N-Acylation:

N-acylation is a common and versatile method for derivatizing secondary amines like this compound, leading to the formation of stable amide products. This transformation can be achieved using various acylating agents, including acyl chlorides and acid anhydrides.

The reaction with acyl chlorides is typically vigorous and often performed in the presence of a base (like triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct. libretexts.org For instance, the reaction of an amine with acetyl chloride yields the corresponding N-acetyl derivative. libretexts.org

Acid anhydrides are also effective acylating agents. These reactions can be performed under various conditions, including solvent-free environments, which offer a green chemistry advantage. orientjchem.orgresearchgate.net The N-acylation of amines with acetic anhydride under catalyst- and solvent-free conditions has been shown to be highly efficient. orientjchem.org For more complex or sterically hindered substrates, catalysts such as magnesium bromide etherate (MgBr₂·OEt₂) can facilitate the N-acylation of amides with acid anhydrides. scribd.com

Table 2: Representative N-Acylation Reactions of Amines with Different Reagents

| Amine Substrate | Acylating Agent | Conditions | Product | Yield | Reference |

| Various aromatic amines | Acetic Anhydride | Solvent-free, 5-15 min | N-acetylated amines | 82-91% | orientjchem.org |

| Sulfonamides | Carboxylic Acid Anhydrides | Bi(OTf)₃, solvent-free | N-Acylsulfonamides | Good to Excellent | researchgate.net |

| Phenylamine | Acetyl Chloride | Aqueous solution | N-Phenylethanamide | Not specified | libretexts.org |

| Oxazolidinone | Pivalic Anhydride | MgBr₂·OEt₂, CH₂Cl₂ | N-Pivaloyloxazolidinone | 86% | scribd.com |

These examples, while not specific to this compound, illustrate the general reactivity and conditions applicable for its N-acylation.

Functionalization of the Aromatic and Heterocyclic Rings via Electrophilic and Nucleophilic Processes

Electrophilic Aromatic Substitution (EAS):

The benzene (B151609) ring of the isoindole system is susceptible to electrophilic aromatic substitution. The nitrogen atom, being part of the heterocyclic ring, influences the regioselectivity of these reactions. In the analogous indole system, electrophilic substitution predominantly occurs at the C3 position of the pyrrole (B145914) ring. nih.gov However, in 2,3-dihydro-1H-isoindole, the pyrrole-like aromaticity is absent. The amino group is an activating, ortho-, para-director. Therefore, electrophilic attack is expected to occur primarily at positions 4 and 6 of the benzene ring.

Common EAS reactions include:

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). organic-chemistry.orgmasterorganicchemistry.com This is a standard method for forming C-C bonds with aromatic rings. organic-chemistry.org The reaction of an N-protected indole with acylating agents in the presence of a Lewis acid leads to 3-acylindoles. nih.gov A similar outcome on the benzene ring of this compound would be expected.

Nitration: The introduction of a nitro group (-NO₂) is typically achieved using a mixture of nitric acid and sulfuric acid.

Halogenation: Halogens (Cl, Br, I) can be introduced onto the aromatic ring using appropriate halogenating agents, often with a Lewis acid catalyst. For example, 3-halo-2-(trifluoromethyl)-1H-indoles have been synthesized by reacting the parent indole with reagents like N-chlorosuccinimide (NCS), bromine, or iodine. nih.gov

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution on an unsubstituted benzene ring is generally difficult. wikipedia.org The SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide). wikipedia.orglibretexts.org Therefore, to functionalize the aromatic ring of this compound via an SNAr pathway, it would first need to be substituted with appropriate activating and leaving groups. For example, a 4-nitro-5-halo-substituted derivative could potentially undergo nucleophilic substitution at the 5-position.

Functionalization of the Heterocyclic Ring:

The heterocyclic part of the isoindoline scaffold also offers sites for functionalization, particularly at the C1 and C3 positions adjacent to the nitrogen atom. The reactivity at these positions can be influenced by the nitrogen substituents. While less common than N-functionalization, reactions involving the carbons of the five-membered ring can provide access to a wider range of derivatives. For example, oxidation of isoindolines can lead to the corresponding isoindolinones.

Chemical Reactivity and Transformation Mechanisms of 1 Ethyl 2,3 Dihydro 1h Isoindole

Electrophilic and Nucleophilic Transformations of the Dihydroisoindole System

The dihydroisoindole system, as present in 1-ethyl-2,3-dihydro-1H-isoindole, exhibits dual reactivity, participating in both electrophilic and nucleophilic transformations. The nitrogen atom's lone pair of electrons and the electron-rich benzene (B151609) ring are the primary sites for electrophilic attack, while the C1 position can become electrophilic under certain conditions.

The nitrogen atom of the dihydroisoindole ring is nucleophilic and can react with various electrophiles. For instance, N-alkylation and N-aralkylation of N-substituted 5,6-disubstituted isoindoline (B1297411) derivatives are typically carried out in organic solvents using alkylating or aralkylating agents. epo.org While specific examples for this compound are not extensively documented, it is expected to undergo similar reactions.

A significant transformation of the isoindole system involves a reactivity reversal, or "umpolung," where the typically nucleophilic isoindole is converted into an electrophilic species. nih.gov Protonation of the isoindole nitrogen can generate an electrophilic isoindolium ion. This ion can then undergo electrophilic aromatic substitution-type reactions. nih.gov A key example of this is the Pictet-Spengler reaction, where a β-arylethylamine condenses with an aldehyde or ketone, followed by ring closure. epo.orgmdpi.com In the context of this compound, the formation of an analogous iminium ion would render the C1 position susceptible to nucleophilic attack, leading to the formation of a new ring system. The mechanism generally proceeds through the formation of an iminium ion, which is a potent electrophile, followed by an intramolecular electrophilic attack on the aromatic ring. epo.orgmdpi.com

The following table summarizes potential electrophilic and nucleophilic transformations of the this compound system based on the reactivity of related compounds.

| Transformation Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Acetonitrile (B52724) | N-Alkyl-1-ethyl-2,3-dihydro-1H-isoindolium salt |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Triethylamine), CH₂Cl₂ | N-Acyl-1-ethyl-2,3-dihydro-1H-isoindole |

| Pictet-Spengler Type Reaction | Aldehyde (e.g., R-CHO), Acid catalyst (e.g., TFA) | Polycyclic isoindoline derivative |

| Nucleophilic Addition to Iminium Ion | Nucleophile (e.g., Grignard reagent, organolithium), Acid activation | C1-Substituted-1-ethyl-2,3-dihydro-1H-isoindole |

Oxidation and Reduction Chemistry of the Dihydroisoindole Core

The dihydroisoindole core in this compound can undergo both oxidation and reduction reactions, primarily centered on the heterocyclic ring.

Oxidation: The most common oxidation reaction of the isoindoline core is the formation of the corresponding isoindolinone. For instance, N-arylisoindolinones can be subjected to iridium(I)-catalyzed branched-selective C–H alkylation with simple alkenes, where the amide carbonyl of the isoindolinone acts as a directing group. nih.gov While this reaction is on an already oxidized system, it highlights the stability and further reactivity of the isoindolinone core. The oxidation of isoindolines to isoindolinones can be achieved using various oxidizing agents. A notable example is the spontaneous oxidation of a cyclization adduct to form an isoindole, which can be a precursor to isoindolinones. nih.gov The oxidation of the C1-H bond is a key step in these transformations.

Reduction: The reduction of isoindolium salts, which can be formed from this compound by N-alkylation, would lead back to the corresponding tertiary amine. More significantly, the reduction of related isoindolinone systems provides a route to substituted isoindolines. For example, the amide bond in chiral 3-substituted isoindolinones can be reduced using reagents like borane-dimethyl sulfide (B99878) complex (BH₃-Me₂S) to yield the corresponding 1-substituted 2,3-dihydroisoindoles. This suggests that if this compound were to be oxidized to the corresponding isoindolinone, it could potentially be reduced back to the dihydroisoindole.

The following table provides an overview of the oxidation and reduction reactions of the dihydroisoindole core.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation to Isoindolinone | Oxidizing agent (e.g., KMnO₄, CrO₃) | 1-Ethylisoindolin-3-one |

| Reduction of Isoindolium Salt | Reducing agent (e.g., NaBH₄) | N-Substituted-1-ethyl-2,3-dihydro-1H-isoindole |

| Reduction of Isoindolinone | Reducing agent (e.g., BH₃-SMe₂) | This compound |

Ring-Opening and Rearrangement Processes in Dihydroisoindole Chemistry

While specific ring-opening and rearrangement reactions of this compound are not well-documented, the general principles of heterocyclic chemistry suggest potential pathways.

Ring-Opening: Ring-opening reactions of heterocycles are often driven by ring strain or by the formation of a stable intermediate. The five-membered ring of the dihydroisoindole core is relatively stable. However, under forcing conditions or with specific reagents, ring-opening could occur. For example, cleavage of the C-N bonds could be envisioned under reductive conditions with reagents like sodium in liquid ammonia (B1221849) (Birch reduction), though this would likely also affect the aromatic ring.

Rearrangement: Rearrangement reactions often involve the migration of a group to an adjacent atom. wikipedia.org In the context of the dihydroisoindole system, rearrangements could be initiated by the formation of a reactive intermediate, such as a carbocation or a nitrenium ion. For instance, a Wagner-Meerwein type rearrangement could occur if a carbocation were generated at a position adjacent to the ring system. More relevant to the dihydroisoindole core are rearrangements involving the nitrogen atom, such as the Stevens or Sommelet-Hauser rearrangements, which typically involve ylide intermediates. A review of isoindole natural product chemistry describes a Lewis acid-induced domino epoxide-opening/rearrangement/cyclization cascade, highlighting the potential for complex rearrangements in related systems. beilstein-journals.org

The following table outlines plausible, though not experimentally confirmed for this specific compound, ring-opening and rearrangement reactions.

| Reaction Type | Plausible Trigger/Conditions | Potential Outcome |

| Reductive Ring Opening | Strong reducing agents (e.g., Na/NH₃) | Cleavage of C-N bonds |

| Wagner-Meerwein Rearrangement | Formation of a carbocation adjacent to the ring | Skeletal rearrangement |

| Stevens/Sommelet-Hauser Rearrangement | Formation of an ylide at the nitrogen atom | Migration of a group to an adjacent carbon |

Mechanistic Investigations of this compound Formation and Subsequent Reactions

The synthesis of 1-substituted isoindolines can be achieved through various methods. A common approach involves the reduction of a corresponding isoindolinone, which can be synthesized from phthalic anhydride (B1165640) and an appropriate amine. researchgate.net The synthesis of C1-substituted isoindolines has also been reported through domino reactions. researchgate.net

A plausible and direct route to this compound would involve the addition of an ethyl nucleophile, such as a Grignard reagent (ethylmagnesium bromide), to a suitable precursor. For example, the reaction of a Grignard reagent with an N-protected isoindolin-1-one (B1195906) could lead to the formation of a 1-ethyl-1-hydroxyisoindolinone intermediate, which upon reduction would yield the target compound.

Mechanistically, the formation of the dihydroisoindole ring itself can be achieved through the catalytic hydrogenation of phthalonitrile. google.com Subsequent N-substitution and C1-alkylation would then lead to the desired product.

The subsequent reactivity of this compound is dictated by the principles discussed in the preceding sections. For instance, in an electrophilic substitution reaction, the reaction mechanism would likely involve the formation of a stabilized intermediate, such as a sigma complex in the case of aromatic substitution, or an iminium ion in reactions involving the nitrogen atom. The ethyl group at the C1 position would be expected to influence the regioselectivity and stereoselectivity of these reactions.

The following table summarizes key mechanistic aspects of the formation and reactivity of this compound.

| Process | Key Mechanistic Steps | Intermediates |

| Formation via Grignard Reaction | 1. Nucleophilic attack of ethyl Grignard reagent on a carbonyl precursor. 2. Protonation to form a hydroxy intermediate. 3. Reduction of the remaining functional groups. | Alkoxide, Hydroxyisoindolinone |

| Electrophilic Aromatic Substitution | 1. Generation of an electrophile. 2. Attack of the aromatic ring on the electrophile. 3. Deprotonation to restore aromaticity. | Sigma complex (Wheland intermediate) |

| Pictet-Spengler Type Reaction | 1. Formation of an iminium ion from the dihydroisoindole nitrogen. 2. Intramolecular electrophilic attack by the iminium ion on an appended aromatic ring. 3. Deprotonation. | Iminium ion, Spirocyclic intermediate |

Computational and Theoretical Investigations of 1 Ethyl 2,3 Dihydro 1h Isoindole

Electronic Structure Analysis via Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure of molecules. mdpi.com For 1-ethyl-2,3-dihydro-1H-isoindole, DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in elucidating fundamental properties that govern its behavior. nih.govespublisher.com These calculations can determine optimized molecular geometries, electron distribution, and orbital energies. espublisher.comresearchgate.net

The electronic energy of the ground state is determined by the electron density (ρ), which provides a more intuitive understanding than the wave function for complex systems. mdpi.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly crucial. The energy gap between these frontier molecular orbitals (FMOs) is a key indicator of the molecule's kinetic stability and chemical hardness. espublisher.com For similar heterocyclic systems, HOMO-LUMO gaps have been calculated to be in the range of ~2.88 - 4.01 eV, suggesting good stability. espublisher.com In many organic molecules, the HOMO is often localized on specific rings or substituent groups, while the LUMO may be distributed across the entire molecule. espublisher.com

The molecular electrostatic potential (MEP) is another valuable output of DFT calculations. It maps the electrostatic potential onto the electron density surface, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of a Representative Dihydroisoindole Derivative

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and based on typical results for similar heterocyclic compounds. Actual values for this compound would require specific DFT calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis of this compound involves identifying the stable conformers and the energy barriers between them. The ethyl group attached to the nitrogen atom can adopt various orientations relative to the dihydroisoindole ring system.

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms and molecules, MD can explore the conformational landscape and identify the most populated conformations in different environments, such as in solution. nih.gov These simulations are particularly useful for understanding how the molecule's shape fluctuates, which can influence its reactivity and interactions with other molecules. For instance, MD simulations can reveal the conformational motions of loops in protein-ligand binding domains, which are crucial for protein stability and ligand activity. mdpi.com

Reaction Pathway Elucidation through Quantum Chemical Methods

Quantum chemical methods are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. chemrxiv.org For this compound, these methods can be used to study various transformations, such as electrophilic substitution on the aromatic ring or reactions involving the nitrogen atom.

By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. chemrxiv.org This provides insights into the feasibility of a proposed reaction pathway and the factors that control its rate. For example, in cycloaddition reactions involving similar heterocyclic systems, computational studies have been used to determine whether the reaction proceeds through a concerted or stepwise mechanism. acs.org The identification of transition states is a key aspect of these studies, as their energy determines the activation barrier of the reaction.

Structure-Reactivity Relationship (SRR) Modeling based on Theoretical Data

Structure-Reactivity Relationship (SRR) modeling aims to establish a correlation between the structural or electronic properties of a series of related compounds and their chemical reactivity. researchgate.netbirmingham.ac.uk By systematically modifying the structure of this compound, for example, by introducing different substituents on the aromatic ring, and then calculating various theoretical descriptors using DFT, a quantitative model can be developed.

These descriptors can include electronic properties like HOMO/LUMO energies and atomic charges, as well as steric parameters. The goal is to create a mathematical equation that can predict the reactivity of new, unsynthesized derivatives. This approach, often referred to as Quantitative Structure-Activity Relationship (QSAR) when applied to biological activity, is a powerful tool in rational drug design and catalyst development. mdpi.comnih.govd-nb.info For instance, 3D-QSAR models like CoMFA and CoMSIA have been successfully used to understand the structural requirements for the activity of isoxazole (B147169) derivatives as receptor agonists. mdpi.com

Noncovalent Interaction Analysis within Supramolecular Networks of Related Dihydroisoindoles

Noncovalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, are crucial in determining the three-dimensional structure of molecules in the solid state and in solution. nih.govnih.gov For dihydroisoindole derivatives, these interactions can lead to the formation of well-defined supramolecular assemblies.

Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Ethyl 2,3 Dihydro 1h Isoindole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of 1-ethyl-2,3-dihydro-1H-isoindole. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of the atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons present. The aromatic protons on the isoindole ring system typically appear in the downfield region (δ 7.0-8.0 ppm). The methylene (B1212753) protons of the dihydroisoindole ring and the ethyl group will exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing valuable information about their connectivity. For instance, the methylene protons adjacent to the nitrogen atom are expected to be deshielded compared to other aliphatic protons. The ethyl group will present as a quartet for the methylene protons and a triplet for the methyl protons, a classic ethyl pattern. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound will give rise to a distinct signal. The aromatic carbons will resonate at lower field (typically δ 120-150 ppm), while the aliphatic carbons of the dihydroisoindole ring and the ethyl group will appear at higher field. rsc.orgacgpubs.orgmdpi.com

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in assembling the complete molecular structure.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity between adjacent protons, for example, within the ethyl group and the dihydroisoindole ring.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 8.0 | 120 - 145 |

| Aromatic Quaternary C | - | 135 - 150 |

| N-CH₂ (ring) | 4.0 - 5.0 | 50 - 60 |

| C-CH₂ (ring) | 3.0 - 4.0 | 30 - 40 |

| N-CH₂ (ethyl) | 2.5 - 3.5 | 40 - 50 |

| CH₃ (ethyl) | 1.0 - 1.5 | 10 - 20 |

Vibrational Spectroscopy (IR and Raman) for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups present in this compound and providing a unique "molecular fingerprint." nih.govresearchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. spectrabase.com Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are observed in the 2850-3000 cm⁻¹ region.

C=C stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ range.

C-N stretching: The C-N stretching vibration of the tertiary amine in the isoindoline (B1297411) ring will likely be found in the 1250-1020 cm⁻¹ region.

Out-of-plane bending: The substitution pattern on the benzene (B151609) ring can be inferred from the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for observing the symmetric breathing vibrations of the aromatic ring.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectroscopy |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1020 | IR |

| C-H Out-of-plane Bend | 900 - 675 | IR |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation patterns of this compound. nih.gov Electrospray ionization (ESI-MS) is a soft ionization technique commonly used for such compounds, which typically results in the observation of the protonated molecule [M+H]⁺. nih.govresearchgate.net

The high-resolution mass spectrum (HRMS) provides the exact mass of the molecular ion, which can be used to confirm the elemental composition of the compound. rsc.org Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can provide structural information by breaking the molecule into smaller, charged fragments. For this compound, characteristic fragmentation pathways might include the loss of the ethyl group or cleavage of the dihydroisoindole ring.

X-ray Diffraction Analysis for Solid-State Structural Elucidation and Stereochemistry

For crystalline samples of this compound or its derivatives, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional structure in the solid state. researchgate.net This technique provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous confirmation of the molecular connectivity and conformation. researchgate.net Furthermore, X-ray diffraction can establish the stereochemistry of the molecule if chiral centers are present. The resulting crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. researchgate.net

Chromatographic and Other Separation Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis.

Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is suitable for analyzing volatile and thermally stable compounds like this compound. gsconlinepress.com GC can effectively separate the target compound from starting materials, byproducts, and solvents, allowing for quantitative purity assessment. GC-MS provides both retention time data for separation and mass spectra for the identification of individual components. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of a wide range of compounds. sielc.com For this compound, reversed-phase HPLC with a suitable C18 column and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation. researchgate.net A UV detector can be used for detection, as the isoindole ring system contains a chromophore. HPLC is also widely used for reaction monitoring and for the isolation of pure compounds through preparative HPLC. sielc.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and inexpensive technique for qualitative analysis, such as monitoring reaction progress and identifying the components of a mixture. semanticscholar.org By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the separation of the product from other components can be visualized under UV light or by using a staining agent.

Future Research Directions and Emerging Trends in 1 Ethyl 2,3 Dihydro 1h Isoindole Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The push towards environmentally benign chemical processes is a major driver of innovation. Future syntheses of 1-ethyl-2,3-dihydro-1H-isoindole are expected to increasingly incorporate green chemistry principles to minimize environmental impact and enhance efficiency. mdpi.com Key areas of development include the use of alternative energy sources, biocatalysis, and continuous flow processes. mdpi.comnih.gov

Microwave-assisted synthesis, for example, offers a significant advantage by reducing reaction times from hours or days to mere minutes through efficient microwave heating. mdpi.com Biocatalysis, utilizing enzymes or whole cells, presents another green avenue, offering high selectivity and the use of environmentally friendly reaction media like water, which also prevents product contamination with trace metals. mdpi.com Furthermore, continuous flow chemistry is gaining traction for its potential to create more efficient, sustainable, and automated processes, which can be integrated with other technologies like microwave irradiation or supported catalysts. mdpi.com

| Methodology | Principle | Potential Advantages for this compound Synthesis | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation for rapid and uniform heating of the reaction mixture. | Dramatically reduced reaction times, improved yields, and energy efficiency. | mdpi.com |

| Biocatalysis | Employs natural catalysts like enzymes to drive chemical reactions. | High chemo-, regio-, and enantioselectivity; use of aqueous media; mild reaction conditions. | mdpi.com |

| Continuous Flow Chemistry | Reagents are continuously pumped through a reactor for the chemical reaction to occur. | Enhanced safety, scalability, process control, and potential for full automation. | mdpi.com |

| Use of Greener Solvents | Replacing hazardous organic solvents with water, supercritical fluids, or bio-based solvents. | Reduced environmental footprint and improved process safety. | mdpi.com |

Development of Novel Mechanistic Insights through Advanced Analytical Tools

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. The application of advanced analytical tools is central to this endeavor. While traditional methods like NMR and FT-IR spectroscopy remain fundamental for structural characterization, more sophisticated techniques are being employed to gain unprecedented mechanistic insights. mdpi.com

For instance, advanced mass spectrometry techniques, such as capillary electrophoresis-mass spectrometry (CE-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS), allow for the detailed analysis of reaction intermediates and byproducts, even in complex mixtures. nih.gov These non-targeted analysis methods can provide a comprehensive picture of the chemical transformations occurring during the synthesis of dihydroisoindoles. nih.gov By identifying transient species and understanding complex reaction cascades, such as potential rearrangements or competing pathways, chemists can refine reaction conditions to favor the desired product, this compound, thereby improving yield and purity. beilstein-journals.org

| Analytical Tool | Application in Mechanistic Studies | Potential Insights for this compound Synthesis | Reference |

|---|---|---|---|

| In-situ Spectroscopy (e.g., ReactIR, Raman) | Real-time monitoring of reactant consumption, product formation, and intermediate species. | Kinetic profiling, identification of transient intermediates, optimization of reaction parameters. | medium.com |

| Advanced Mass Spectrometry (e.g., LC-QTOF/MS) | Comprehensive analysis of complex reaction mixtures for non-targeted chemical identification. | Elucidation of reaction pathways, byproduct formation, and complex equilibria. | nih.gov |

| Computational Chemistry (DFT Calculations) | Modeling of reaction pathways, transition states, and intermediate energies. | Validation of proposed mechanisms, prediction of reactivity and selectivity. | researchgate.net |

Exploitation of Stereochemical Control in Dihydroisoindole Synthesis

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their specific stereochemistry. As research into the potential applications of this compound derivatives expands, the ability to control the stereochemistry at the C1 position will become increasingly important.

Future research will likely focus on developing enantioselective synthetic methods. This involves the use of chiral catalysts, auxiliaries, or reagents to favor the formation of one enantiomer over the other. A significant trend is the development of catalytic asymmetric reactions, such as palladium-catalyzed desymmetric C-H bond imidoylation, which has been successfully used to create chiral 1H-isoindoles with high enantioselectivity. researchgate.net Adapting such strategies to the synthesis of 1-substituted-2,3-dihydro-1H-isoindoles, including the ethyl variant, is a logical and promising direction. Understanding the factors that govern the stereochemical outcome, such as the steric and electronic properties of transition states, will be key to designing highly selective syntheses. beilstein-journals.org

Data-Driven Discovery and Machine Learning Applications in Dihydroisoindole Chemistry

| Application Area | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Retrosynthesis Prediction | AI models suggest potential synthetic routes for a target molecule by working backward from the product. | Discovery of novel and efficient synthetic pathways. | youtube.com |

| Reaction Condition Optimization | ML algorithms predict the optimal temperature, solvent, catalyst, and time for a given reaction based on input data. | Maximizing yield and purity while minimizing experimental effort. | medium.com |

| Property Prediction | Models predict physical, chemical, or biological properties of a molecule from its structure. | In silico screening of derivatives for potential applications, guiding synthesis targets. | nih.govresearchgate.net |

| Generative Chemistry | Generative models design novel molecules with desired properties within a defined chemical space. | Designing new dihydroisoindole derivatives with optimized characteristics. | youtube.com |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-ethyl-2,3-dihydro-1H-isoindole in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Conduct reactions in a fume hood to prevent inhalation of volatile intermediates.

- For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste facilities .

- Store in airtight containers under inert gas (N₂ or Ar) to prevent degradation.

Q. How is the purity of this compound typically assessed, and what analytical techniques are prioritized?

- Methodological Answer :

- HPLC-UV/Vis (95% purity threshold) is standard for initial purity checks.

- Gas Chromatography-Mass Spectrometry (GC-MS) identifies volatile impurities (e.g., residual ethylating agents).

- Elemental Analysis confirms molecular formula (C₉H₁₁N) with ≤0.3% deviation .

Q. What synthetic routes are commonly employed for this compound, and what are their yield limitations?

- Methodological Answer :

- Pathway 1 : Ethylation of 2,3-dihydro-1H-isoindole using ethyl bromide in DMF (60–70% yield).

- Pathway 2 : Reductive amination of 1H-isoindole-1-ethyl ketone with NaBH₄ (75–80% yield but requires rigorous anhydrous conditions).

- Side products (e.g., over-ethylated derivatives) are minimized via controlled stoichiometry (1:1.05 substrate:ethylating agent) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. MS) for this compound derivatives be resolved?

- Methodological Answer :

- Step 1 : Validate NMR assignments using 2D-COSY to confirm coupling patterns and rule out diastereomeric impurities.

- Step 2 : Cross-reference MS fragmentation patterns with computational tools (e.g., mzCloud) to identify isobaric interferences.

- Case Study : A 2023 study resolved a discrepancy in methyl-group positioning using deuterated solvent shifts in .

Q. What computational methods are effective for modeling the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations (B3LYP/6-31G*) predict regioselectivity at the isoindole C4 position due to electron-rich π-systems.

- MD Simulations (NAMD) assess solvent effects—polar aprotic solvents (e.g., DMSO) stabilize transition states by 15–20 kcal/mol versus nonpolar solvents .

Q. How do researchers address batch-to-batch variability in catalytic hydrogenation of this compound precursors?

- Methodological Answer :

- Process Control : Monitor H₂ pressure (10–15 psi) and catalyst loading (5% Pd/C) using in-line FTIR to detect intermediate saturation.

- Data Triangulation : Combine GC-MS purity data with kinetic modeling (Arrhenius plots) to identify temperature-sensitive side reactions.

- Table : Batch Consistency Optimization

| Parameter | Optimal Range | Variability Source |

|---|---|---|

| Temperature | 25–30°C | Exothermic spikes >35°C |

| Catalyst Age | <3 cycles | Pd leaching after 5 cycles |

| Stirring Rate | 600 rpm | Inhomogeneous mixing <400 rpm |

Data Contradiction & Validation

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays despite conflicting IC₅₀ values?

- Methodological Answer :

- Orthogonal Assays : Compare fluorescence-based assays (e.g., tryptophan quenching) with radiometric methods (³H-labeled substrates).

- Negative Controls : Use isoindole derivatives lacking the ethyl group to isolate steric effects.

- Statistical Validation : Apply ANOVA (p<0.01) to batch data; outliers are scrutinized via Q-TOF-MS for covalent adducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.